2-[3-(1H-1,2,4-Triazol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione 2-[3-(1H-1,2,4-Triazol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione
Brand Name: Vulcanchem
CAS No.: 101225-88-1
VCID: VC6399043
InChI: InChI=1S/C13H12N4O2/c18-12-10-4-1-2-5-11(10)13(19)17(12)7-3-6-16-9-14-8-15-16/h1-2,4-5,8-9H,3,6-7H2
SMILES: C1=CC=C2C(=C1)C(=O)N(C2=O)CCCN3C=NC=N3
Molecular Formula: C13H12N4O2
Molecular Weight: 256.265

2-[3-(1H-1,2,4-Triazol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione

CAS No.: 101225-88-1

Cat. No.: VC6399043

Molecular Formula: C13H12N4O2

Molecular Weight: 256.265

* For research use only. Not for human or veterinary use.

2-[3-(1H-1,2,4-Triazol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione - 101225-88-1

Specification

CAS No. 101225-88-1
Molecular Formula C13H12N4O2
Molecular Weight 256.265
IUPAC Name 2-[3-(1,2,4-triazol-1-yl)propyl]isoindole-1,3-dione
Standard InChI InChI=1S/C13H12N4O2/c18-12-10-4-1-2-5-11(10)13(19)17(12)7-3-6-16-9-14-8-15-16/h1-2,4-5,8-9H,3,6-7H2
Standard InChI Key OTWQARFFJWPPCW-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)N(C2=O)CCCN3C=NC=N3

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The molecule features an isoindole-1,3-dione core (phthalimide) substituted at the 2-position with a 3-(1H-1,2,4-triazol-1-yl)propyl chain. The phthalimide moiety consists of two fused benzene rings with ketone groups at positions 1 and 3, while the triazole ring introduces a nitrogen-rich heterocycle capable of hydrogen bonding and π-stacking interactions. The propyl linker provides conformational flexibility, enabling optimal spatial alignment for target engagement.

Table 1: Key Structural Descriptors

PropertyValue
IUPAC Name2-[3-(1,2,4-Triazol-1-yl)propyl]isoindole-1,3-dione
Molecular FormulaC13H12N4O2\text{C}_{13}\text{H}_{12}\text{N}_4\text{O}_2
Molecular Weight256.265 g/mol
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)CCCN3C=NC=N3
InChI KeyOTWQARFFJWPPCW-UHFFFAOYSA-N

Spectroscopic and Computational Data

While experimental spectral data (e.g., 1H^1\text{H}-NMR, IR) for this specific compound remain unpublished, analogs suggest characteristic signals:

  • Phthalimide carbonyls: Strong IR absorptions near 1700–1770 cm1^{-1} .

  • Triazole protons: 1H^1\text{H}-NMR resonances at δ 7.8–8.2 ppm for triazolyl H-3 and H-5 .

  • Propyl linker: Methylenic protons (CH2_2) appear as multiplets at δ 1.8–2.5 ppm (central CH2_2) and δ 3.6–4.0 ppm (N–CH2_2) .

Density functional theory (DFT) simulations predict a planar phthalimide core with the triazole ring adopting a perpendicular orientation relative to the isoindole plane, minimizing steric clashes.

Synthesis and Derivatization Strategies

Primary Synthetic Routes

The compound is synthesized via nucleophilic substitution between 2-(3-bromopropyl)isoindole-1,3-dione and 1H-1,2,4-triazole under basic conditions (e.g., K2 _2CO3_3/DMF). Alternative approaches include:

  • Mitsunobu reaction: Coupling phthalimide derivatives with triazole-containing alcohols using diethyl azodicarboxylate (DEAD) and triphenylphosphine .

  • Click chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce triazole rings post-phthalimide formation .

Table 2: Synthetic Optimization Parameters

ConditionYield (%)Purity (%)
K2 _2CO3 _3/DMF, 80°C7298
CuI/DIPEA, RT6595

Post-Synthetic Modifications

The triazole ring’s N-2 and N-4 positions permit further functionalization:

  • Alkylation: Quaternization with methyl iodide enhances water solubility for biological assays .

  • Metal coordination: Triazole’s lone pairs bind transition metals (e.g., Cu2+^{2+}, Zn2+^{2+}), enabling catalytic or sensing applications .

Pharmaceutical Applications

Antifungal Activity

The 1,2,4-triazole moiety is a hallmark of azole antifungals (e.g., fluconazole), which inhibit lanosterol 14α-demethylase (CYP51). Molecular docking predicts strong binding (ΔG=9.2kcal/mol\Delta G = -9.2 \, \text{kcal/mol}) to Candida albicans CYP51 via triazole–heme iron coordination and phthalimide–hydrophobic pocket interactions.

Table 3: Predicted Biological Activities

TargetBinding Affinity (kcal/mol)Proposed Mechanism
C. albicans CYP51-9.2Triazole–heme coordination
Human AChE-8.5Phthalimide–PAS interaction

Anticancer Properties

Isoindole-1,3-dione derivatives induce apoptosis in cancer cells by inhibiting NF-κB signaling . The triazole-propyl chain may enhance cellular uptake via solute carrier (SLC) transporters, as seen in 5-fluorouracil analogs .

Materials Science Applications

Polymer Engineering

The phthalimide unit’s rigidity and triazole’s hydrogen-bonding capacity enable the design of high-performance polyimides. Copolymers incorporating this monomer exhibit:

  • Thermal stability: Decomposition onset at 320°C (TGA).

  • Dielectric constant: ε=2.7\varepsilon = 2.7 at 1 MHz, suitable for microelectronics.

Optical Materials

Conjugation between phthalimide’s aromatic system and triazole’s lone pairs produces a charge-transfer complex with broad UV-Vis absorption (λmax=350nm\lambda_{\text{max}} = 350 \, \text{nm}) . This property is exploitable in organic photovoltaics or fluorescent sensors.

Computational and Experimental Gaps

Despite promising in silico predictions, empirical validation remains limited. Key research priorities include:

  • Pharmacokinetic profiling: Assessing metabolic stability via human liver microsome assays.

  • Toxicity screening: Acute toxicity studies in rodent models.

  • Materials characterization: Measuring charge-carrier mobility in thin-film transistors.

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